molecular formula C10H14O2 B7940267 1-(Methoxymethoxy)-3,5-dimethylbenzene

1-(Methoxymethoxy)-3,5-dimethylbenzene

Cat. No.: B7940267
M. Wt: 166.22 g/mol
InChI Key: HXGLKIANFIMVKI-UHFFFAOYSA-N
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Description

1-(Methoxymethoxy)-3,5-dimethylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with two methyl groups at the 3 and 5 positions, and a methoxymethoxy group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Methoxymethoxy)-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylphenol with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an aprotic solvent like dichloromethane or tetrahydrofuran, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:

    Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic ring or the methoxymethoxy group, leading to the formation of different products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethoxy group can yield aldehydes or carboxylic acids, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

1-(Methoxymethoxy)-3,5-dimethylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Methoxymethoxy)-3,5-dimethylbenzene involves its interaction with various molecular targets and pathways. The methoxymethoxy group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can affect enzyme activity, signal transduction pathways, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Methoxymethoxy)-3,5-dimethylbenzene is unique due to the presence of both methoxymethoxy and methyl groups on the aromatic ring. This combination of substituents imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(methoxymethoxy)-3,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8-4-9(2)6-10(5-8)12-7-11-3/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGLKIANFIMVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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